molecular formula C6H9IO2 B3027562 (Z)-isopropyl 3-iodoacrylate CAS No. 1333154-26-9

(Z)-isopropyl 3-iodoacrylate

Cat. No.: B3027562
CAS No.: 1333154-26-9
M. Wt: 240.04
InChI Key: NHOLWHQNCDTEHC-ARJAWSKDSA-N
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Description

(Z)-Isopropyl 3-iodoacrylate (CAS 1333154-26-9) is a high-purity, versatile chemical building block valued in organic synthesis, medicinal chemistry, and materials science research. Its molecular structure features an iodine functional group and an acrylate moiety in the (Z)-configuration, enabling diverse and stereospecific chemical transformations . In organic synthesis, this compound serves as a key intermediate for constructing complex molecules. The iodo functional group is highly reactive in metal-mediated cross-coupling reactions, such as those catalyzed by copper, allowing for the stereospecific introduction of aryloxy and amino groups to create valuable acrylate derivatives . This reactivity makes it an essential reagent for exploring new reaction mechanisms and developing novel synthetic methodologies . For medicinal chemistry and pharmaceutical research, this compound contributes to the development of new bioactive molecules and pharmaceutical intermediates . Its structure is relevant for creating compounds with potential biological activity; for instance, analogous alkoxy and amino acrylate derivatives have been investigated for their activity against drug-resistant tuberculosis and as inhibitors of nucleocytoplasmic transport, which is a target in virology and oncology . The reactivity of the iodoacrylate group allows for cross-linking with biological targets, aiding in the optimization of drug properties like efficacy and targeted delivery . In materials science, this compound can be utilized as a monomer in polymerization reactions. Incorporating this compound into polymer chains enables researchers to tailor the physical, mechanical, and thermal properties of resulting polymers, making them suitable for specialized applications such as coatings, adhesives, and electronic devices . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

propan-2-yl (Z)-3-iodoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IO2/c1-5(2)9-6(8)3-4-7/h3-5H,1-2H3/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOLWHQNCDTEHC-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C\I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216334
Record name 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)-
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Molecular Weight

240.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333154-26-9
Record name 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333154-26-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPYL 3 IODOACRYLATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-isopropyl 3-iodoacrylate typically involves the iodination of isopropyl acrylate. One common method includes the reaction of isopropyl acrylate with iodine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under controlled temperature conditions to ensure the stereospecific formation of the (Z) isomer.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the desired product. The use of palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, can also be employed for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom in (Z)-isopropyl 3-iodoacrylate undergoes stereospecific substitution with oxygen and nitrogen nucleophiles under base-mediated conditions. DABCO (1,4-diazabicyclo[2.2.2]octane) is critical for retaining the Z-configuration during these reactions .

Example Reaction Pathway

 Z Isopropyl 3 iodoacrylate+NuDABCO Z Isopropyl 3 Nu acrylate+I\text{ Z Isopropyl 3 iodoacrylate}+\text{Nu}^-\xrightarrow{\text{DABCO}}\text{ Z Isopropyl 3 Nu acrylate}+\text{I}^-

  • Nu = Phenols, amines, or N-heterocycles.

  • Conditions : Room temperature, 1–3 hours, DMF solvent .

Table 1: Substitution Reactions with Phenols and N-Heterocycles

NucleophileProduct ConfigurationYield (%)Conditions
3-HydroxypyridineZ-Aryloxy acrylate96RT, 3 h
PyrazoleZ-Amino acrylate84RT, 2 h
2-NaphtholZ-Aryloxy acrylate93RT, 1 h

Cross-Coupling Reactions

The iodine substituent enables participation in copper-catalyzed cross-coupling reactions, forming carbon–heteroatom bonds.

Key Findings :

  • Copper(I) iodide/Cs₂CO₃ in THF at 70°C facilitates coupling with aryl amides (e.g., 2-naphthamide), yielding conjugated acrylamides .

  • Microwave irradiation accelerates reaction rates, achieving 48% yield in 18 hours .

Mechanistic Insight :
Cross-coupling proceeds via oxidative addition of the C–I bond to copper, followed by transmetalation and reductive elimination .

Stereospecific Polymerization

This compound serves as a monomer for synthesizing polymers with controlled stereochemistry.

Applications :

  • Functionalized polymers : Incorporation of iodine enables post-polymerization modifications (e.g., Suzuki coupling) .

  • Thermal stability : Polymers exhibit enhanced thermal properties due to the rigid Z-configured backbone .

Mechanistic Studies

Reactions with this compound follow an addition-elimination pathway under basic conditions :

  • Conjugate addition of nucleophile to the α,β-unsaturated ester.

  • Elimination of iodide to restore the double bond, retaining stereochemistry.

Critical Factor :

  • Base strength : Strong bases (e.g., Cs₂CO₃) promote E-isomer formation, while hindered bases (e.g., DABCO) favor Z-retention .

Comparative Reactivity of Z- vs. E-Isomers

ParameterThis compound(E)-Isopropyl 3-iodoacrylate
Reaction rateFasterSlower
StereospecificityHigh (Z-retention)Moderate (E-formation)
Coupling constants10–12 Hz (¹H NMR)15–17 Hz (¹H NMR)

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

(Z)-Isopropyl 3-iodoacrylate serves as a versatile building block in organic synthesis. Its unique iodo group allows for diverse chemical transformations, including:

  • Substitution Reactions : The iodine atom can be replaced by nucleophiles such as amines or thiols.
  • Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions like the Sonogashira, Heck, and Suzuki reactions, facilitating the formation of complex organic structures.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeDescriptionKey Products
SubstitutionIodine replaced by nucleophilesSubstituted acrylates
CouplingFormation of alkenes and alkynesFunctionalized compounds
ReductionDouble bond reductionIsopropyl 3-iodopropionate

Medicinal Chemistry

Drug Development and Pharmaceutical Intermediates

In medicinal chemistry, this compound is being investigated for its potential use in drug development. Its iodoacrylate functionality can serve as a reactive moiety for:

  • Cross-linking with Proteins : This enhances the efficacy of drugs by promoting targeted delivery to specific biological sites.
  • Synthesis of Antiviral and Anticancer Agents : The compound's structural characteristics allow it to be modified into various bioactive molecules.

Case Study: Anticancer Applications

Recent studies have explored the use of this compound derivatives in synthesizing compounds that exhibit anticancer properties. For instance, modifications to the iodoacrylate structure have led to promising results in inhibiting tumor growth in vitro.

Materials Science

Polymer Chemistry Applications

This compound can also be utilized in materials science as a monomer in polymerization reactions. By controlling polymerization conditions, researchers can tailor the physical and mechanical properties of the resulting polymers for specific applications:

  • Coatings and Adhesives : Polymers derived from this compound can exhibit enhanced adhesion and durability.
  • Electronic Devices : The compound's unique properties may contribute to the development of advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of (Z)-isopropyl 3-iodoacrylate in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are typically explored in drug development studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Thermodynamic Comparisons

Table 1: Key Properties of (Z)-Isopropyl 3-Iodoacrylate and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Profile
This compound 1333154-26-9 C₆H₉IO₂ 240.05 Iodo High cross-coupling activity
(Z)-Undec-10-yn-1-yl 3-iodoacrylate 9.16 (as in ) C₁₄H₂₀IO₂ 332.21 Iodo, alkyne Alkyne-enabled click chemistry
Isopropyl 3-(2-furyl)acrylate 72987-57-6 C₁₀H₁₂O₃ 180.20 Furyl Electrophilic aromatic substitution
  • Thermodynamic Insights :
    Substituent effects significantly alter binding and stability. For example, in kinase inhibitors, an additional ethylene unit in compound-2 (vs. compound-1) improved van der Waals interactions by 1.2 kcal/mol, suggesting that bulkier groups (e.g., isopropyl) in acrylates may enhance enthalpic contributions but increase conformational rigidity . The iodo group’s electronegativity and polarizability favor nucleophilic displacement, whereas furyl derivatives participate in π-π stacking, altering application scope .

Reactivity and Application Profiles

  • This compound :
    The iodine atom facilitates metal-catalyzed cross-couplings (e.g., with palladium), enabling aryl- or alkyl-group introductions. Its stereochemistry (Z-configuration) ensures regioselectivity in cycloadditions.
  • (Z)-Undec-10-yn-1-yl 3-Iodoacrylate :
    The terminal alkyne allows copper-catalyzed azide-alkyne cycloaddition (CuAAC), expanding utility in bioconjugation .
  • Isopropyl 3-(2-Furyl)acrylate : The electron-rich furyl group directs electrophilic substitutions (e.g., nitration), making it suitable for heterocyclic chemistry .

Biological Activity

(Z)-Isopropyl 3-iodoacrylate is a chemical compound that has garnered attention for its potential applications in organic synthesis, medicinal chemistry, and materials science. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by an iodoacrylate functional group. The presence of the iodine atom enhances its reactivity, allowing for various chemical transformations. The (Z)-configuration contributes to its biological activity, as different isomers can exhibit varying pharmacological properties .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Reactivity in Cross-Coupling Reactions : The iodo group facilitates cross-coupling reactions with nucleophiles, potentially leading to the formation of biologically active compounds. This property is essential in medicinal chemistry for developing new drugs .
  • Protein Cross-Linking : The iodoacrylate functionality can react with proteins or other biomolecules, which may enhance drug efficacy or promote targeted delivery systems. This characteristic is particularly valuable in drug design and development .

Synthesis and Applications

Research has demonstrated the utility of this compound in various synthesis pathways:

  • Stereospecific Synthesis : A study highlighted a base-mediated stereospecific synthesis method using (Z)-3-iodoacrylate derivatives to create aryloxy and amino substituted acrylates. This method showcased the potential for developing compounds with specific biological activities .
  • Polymer Chemistry : As a monomer, this compound can be polymerized to produce materials with tailored properties for applications in coatings and adhesives. These polymers may exhibit unique biological interactions due to their chemical structure .

Data Summary

Property/ActivityDescription
Chemical Structure Iodoacrylate with (Z) configuration
Reactivity Facilitates cross-coupling reactions
Potential Applications Drug development, polymer synthesis
Biological Mechanisms Protein cross-linking, nucleophile reactions
Research Findings Promising results in antifungal activity; need for further toxicity studies

Q & A

Q. What synthetic methodologies are recommended for preparing (Z)-isopropyl 3-iodoacrylate with high stereochemical purity?

The synthesis of this compound typically involves stereoselective halogenation of acrylate precursors. For example, iodine can be introduced via electrophilic addition to propargyl alcohol derivatives under controlled conditions, followed by esterification with isopropyl alcohol. Reaction parameters such as temperature (−20°C to 0°C) and solvent polarity (e.g., dichloromethane) are critical to favor the Z-configuration. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures stereochemical integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the Z-configuration via coupling constants (e.g., vinyl protons at δ 6.2–6.8 ppm with J = 10–12 Hz) and iodine’s deshielding effect on adjacent carbons .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~610 cm⁻¹ (C-I stretch) validate functional groups.
  • Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z ≈ 242 (M⁺) and fragments like [M−C₃H₇O]⁺ confirm the structure .

Q. What safety protocols are essential for handling this compound in the lab?

While specific toxicological data are limited, general acrylate precautions apply:

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How does the Z-configuration of this compound influence its reactivity in cross-coupling reactions?

The Z-configuration introduces steric hindrance between the iodine atom and the isopropyl group, reducing accessibility for oxidative addition in palladium-catalyzed couplings (e.g., Heck or Suzuki reactions). Computational studies (DFT) suggest that this steric clash lowers the activation energy for syn elimination pathways, favoring β-hydride elimination over cross-coupling. Experimental optimization, such as using bulky ligands (e.g., SPhos), can mitigate this issue .

Q. What strategies address contradictions in reported yields for reactions involving this compound?

Discrepancies in yields often arise from variations in:

  • Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% vs. Pd(OAc)₂ with ligand systems.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance iodine’s leaving-group ability but may promote side reactions.
  • Temperature : Higher temps (80–100°C) accelerate coupling but risk decomposition. Systematic Design of Experiments (DoE) with ANOVA analysis can isolate critical factors and optimize conditions .

Q. Can computational modeling predict the regioselectivity of this compound in radical polymerization?

Yes. Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal that the iodine atom stabilizes radical intermediates via hyperconjugation, directing polymerization at the β-position. Experimental validation via ESR spectroscopy confirms radical localization near the C-I bond, aligning with computational predictions .

Q. How do competing reaction pathways affect the synthesis of this compound derivatives?

Competing pathways include:

  • Electrophilic substitution : Iodine migration under acidic conditions.
  • Ester hydrolysis : Base-mediated cleavage of the isopropyl group. Kinetic studies (e.g., monitoring via HPLC) and thermodynamic profiling (van’t Hoff plots) can identify dominant mechanisms. For example, low-temperature conditions (−30°C) favor kinetic control, preserving the Z-isomer .

Methodological Notes

  • Data Contradiction Analysis : When conflicting data arise (e.g., varying catalytic efficiencies), employ triangulation by cross-referencing NMR kinetics, computational models, and literature benchmarks .
  • Advanced Characterization : Use X-ray crystallography (if crystals are obtainable) or NOESY NMR to resolve stereochemical ambiguities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(Z)-isopropyl 3-iodoacrylate
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(Z)-isopropyl 3-iodoacrylate

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